Methyl 1-(cyanomethyl)-5-methyl-1H-indole-2-carboxylate
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Description
Methyl 1-(cyanomethyl)-5-methyl-1H-indole-2-carboxylate is a useful research compound. Its molecular formula is C13H12N2O2 and its molecular weight is 228.25 g/mol. The purity is usually 95%.
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Biological Activity
Methyl 1-(cyanomethyl)-5-methyl-1H-indole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its structural characteristics and potential biological activities. This article explores its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, alongside relevant research findings and case studies.
Chemical Structure and Properties
The compound belongs to the indole family, characterized by the presence of an indole ring system and functional groups such as a cyano group and a methyl ester. Its molecular formula is C12H12N2O2, with a molecular weight of approximately 228.247 g/mol. The unique arrangement of these functional groups may influence its biological activity and chemical reactivity.
Comparison with Similar Compounds
Compound Name | Molecular Formula | Key Features |
---|---|---|
Methyl 3-bromo-1-(cyanomethyl)-1H-indole-2-carboxylate | C12H11BrN2O2 | Bromine substitution enhances reactivity |
Ethyl 5-bromo-1-(cyanomethyl)-1H-indole-2-carboxylate | C13H12BrN2O2 | Ethyl group provides different solubility properties |
Methyl 5-cyano-1-methyl-1H-indole-2-carboxylate | C12H12N2O2 | Different positioning of cyano group alters reactivity |
Antimicrobial Activity
Indole derivatives, including this compound, have been studied for their antimicrobial properties. Preliminary studies suggest that compounds with indole structures often exhibit significant activity against various pathogens.
A study evaluating the antimicrobial efficacy of similar compounds reported minimum inhibitory concentration (MIC) values for potent derivatives ranging from 0.22 to 0.25 µg/mL against Staphylococcus aureus and Staphylococcus epidermidis . The compound's ability to inhibit biofilm formation was also noted, indicating potential applications in treating infections associated with biofilms.
Anti-inflammatory Properties
The indole structure is known for its interactions with biological targets such as enzymes and receptors. Research has shown that certain indole derivatives can modulate inflammatory pathways, suggesting that this compound may possess similar anti-inflammatory effects.
Understanding the mechanism of action is crucial for evaluating the therapeutic potential of this compound. Molecular docking studies can elucidate its binding affinity to various biological targets, providing insights into its pharmacological effects. Techniques such as binding assays and computational simulations are commonly employed to explore these interactions .
Case Studies
Several studies have highlighted the biological activity of related indole compounds:
- Antimicrobial Evaluation : A study reported that pyrazole derivatives exhibited strong antimicrobial activity, suggesting that similar structural modifications in indoles could enhance efficacy .
- Cytokine Induction : Research on substituted pyrimido[5,4-b]indoles revealed their ability to stimulate cytokine production in immune cells, indicating potential immunomodulatory effects that could be relevant for this compound .
Properties
Molecular Formula |
C13H12N2O2 |
---|---|
Molecular Weight |
228.25 g/mol |
IUPAC Name |
methyl 1-(cyanomethyl)-5-methylindole-2-carboxylate |
InChI |
InChI=1S/C13H12N2O2/c1-9-3-4-11-10(7-9)8-12(13(16)17-2)15(11)6-5-14/h3-4,7-8H,6H2,1-2H3 |
InChI Key |
LSOPCPOHETXYQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=C2)C(=O)OC)CC#N |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.